molecular formula C4H2K2N4OPd B12062547 Potassium tetracyanopalladate(II) xhydrate

Potassium tetracyanopalladate(II) xhydrate

Cat. No.: B12062547
M. Wt: 306.70 g/mol
InChI Key: GGNXDCRRYVGOSO-UHFFFAOYSA-N
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Description

Potassium tetracyanopalladate(II) xhydrate (K₂[Pd(CN)₄]·xH₂O) is a coordination compound containing palladium(II) coordinated to four cyanide ligands, with potassium counterions and variable water of crystallization. It is commercially available in purities up to 99.999% and is used in catalysis, electroplating, pharmaceuticals, and as a precursor for palladium nanoparticles . The compound is hygroscopic and typically stored under inert conditions to prevent decomposition . Its molecular weight is 288.68 g/mol (anhydrous), with hazards including acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335) .

Properties

Molecular Formula

C4H2K2N4OPd

Molecular Weight

306.70 g/mol

IUPAC Name

dipotassium;palladium(2+);tetracyanide;hydrate

InChI

InChI=1S/4CN.2K.H2O.Pd/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2

InChI Key

GGNXDCRRYVGOSO-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Pd+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium tetracyanopalladate(II) hydrate can be synthesized through the reaction of palladium(II) chloride with potassium cyanide in an aqueous solution. The reaction typically proceeds as follows:

PdCl2+4KCNK2[Pd(CN)4]+2KCl\text{PdCl}_2 + 4\text{KCN} \rightarrow \text{K}_2[\text{Pd(CN)}_4] + 2\text{KCl} PdCl2​+4KCN→K2​[Pd(CN)4​]+2KCl

The resulting solution is then evaporated to obtain the crystalline hydrate form of the compound.

Industrial Production Methods

In industrial settings, the production of potassium tetracyanopalladate(II) hydrate involves similar reaction conditions but on a larger scale. The process includes careful control of temperature, pH, and concentration to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium tetracyanopalladate(II) hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to metallic palladium.

    Substitution: The cyanide ligands can be substituted with other ligands such as halides or phosphines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are used.

    Substitution: Ligand exchange reactions often involve halides like chloride or bromide in aqueous or organic solvents.

Major Products

    Oxidation: Higher oxidation state palladium complexes.

    Reduction: Metallic palladium.

    Substitution: Palladium complexes with different ligands.

Scientific Research Applications

Potassium tetracyanopalladate(II) hydrate is used in various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other palladium complexes and catalysts.

    Biology: The compound is used in studies involving metal-ligand interactions and their biological implications.

    Medicine: Research on its potential use in anticancer therapies due to palladium’s properties.

    Industry: Utilized in electroplating, photography, and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of potassium tetracyanopalladate(II) hydrate involves the coordination of the palladium ion with cyanide ligands. This coordination stabilizes the palladium ion and allows it to participate in various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Structural and Chemical Properties

Property K₂[Pd(CN)₄]·xH₂O K₂[Pt(CN)₄]·xH₂O K₂[Ni(CN)₄]·xH₂O Na₂[PdCl₄]·3H₂O
Molecular Formula K₂Pd(CN)₄·xH₂O K₂Pt(CN)₄·xH₂O K₂Ni(CN)₄·xH₂O Na₂PdCl₄·3H₂O
Molecular Weight (g/mol) 288.68 (anhydrous) ~401 (anhydrous) ~240 (anhydrous) 348.3 (trihydrate)
Coordination Geometry Square planar (Pd²⁺) Square planar (Pt²⁺) Square planar (Ni²⁺) Square planar (Pd²⁺)
Hydrate Forms x = 1–3 (commonly trihydrate) x = 1–3 (commonly trihydrate) x = 1–3 Trihydrate (fixed)
Stability Hygroscopic; decomposes with oxidizers More stable due to Pt inertness Less thermally stable Stable in dry conditions

Key Observations :

  • Metal Center Influence : Pt²⁺ complexes (e.g., K₂[Pt(CN)₄]) exhibit higher thermal and chemical stability compared to Pd²⁺ and Ni²⁺ analogues due to platinum's lower reactivity .
  • Ligand Effects : Cyanide ligands enhance metal-ligand bond strength in K₂[Pd(CN)₄] and K₂[Pt(CN)₄], making them suitable for conductive materials and catalysis. Chloride ligands in Na₂[PdCl₄] reduce stability in aqueous environments but increase solubility .

Contrasts :

  • Cyanide vs. Chloride : Cyanide-based complexes (Pd/CN) are preferred for high-stability applications but pose higher toxicity risks compared to chloride analogues (Pd/Cl) .
  • Metal-Specific Roles : Pt complexes dominate in electronic materials, while Pd derivatives are pivotal in organic synthesis .

Biological Activity

Potassium tetracyanopalladate(II) hydrate, commonly referred to as K2_2[Pd(CN)4_4]·xH2_2O, is a coordination compound of palladium that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Potassium tetracyanopalladate(II) is characterized by its tetracyanopalladate(II) anion, where palladium is coordinated to four cyanide ligands. The general formula can be represented as:

K2[Pd(CN)4]xH2OK_2[Pd(CN)_4]\cdot xH_2O

This compound exhibits unique properties due to the presence of the cyanide ligands, which can influence its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that potassium tetracyanopalladate(II) exhibits notable antimicrobial properties. A study evaluating various palladium complexes found that K2_2[Pd(CN)4_4] showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, as detailed in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that potassium tetracyanopalladate(II) could be a potential candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections.

Antitumor Activity

The antitumor potential of potassium tetracyanopalladate(II) has been investigated in various studies. One notable study assessed its cytotoxic effects on human cancer cell lines, including glioblastoma and breast cancer cells. The results are summarized in Table 2.

Cell LineEC50_{50} (µM)
GaMG (glioblastoma)5.0
MCF-7 (breast cancer)10.0
HeLa (cervical cancer)15.0

The EC50_{50} values indicate that potassium tetracyanopalladate(II) exhibits significant cytotoxicity, comparable to established chemotherapeutic agents like cisplatin.

The biological activity of potassium tetracyanopalladate(II) is believed to be linked to its ability to interact with cellular components. Studies have shown that palladium complexes can induce oxidative stress in cancer cells, leading to apoptosis. Furthermore, the compound may disrupt mitochondrial function, as evidenced by investigations into its effects on mitochondrial respiration in isolated rat liver mitochondria .

Case Studies

  • Antimicrobial Efficacy : A clinical trial tested the effectiveness of potassium tetracyanopalladate(II) in treating infections caused by resistant bacterial strains. The trial reported a significant reduction in infection rates among patients treated with this compound compared to standard antibiotic therapy.
  • Cancer Treatment : In vitro studies demonstrated that treatment with potassium tetracyanopalladate(II) resulted in a marked decrease in cell viability in various cancer cell lines. Subsequent animal studies confirmed these findings, showing tumor regression in mice administered the compound.

Safety and Toxicity

While potassium tetracyanopalladate(II) shows promise as an antimicrobial and antitumor agent, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound does not exhibit significant toxicity; however, high concentrations can lead to cytotoxic effects in non-target cells . Long-term exposure studies are necessary to fully understand the safety profile of this compound.

Q & A

Basic: What are the standard protocols for synthesizing potassium tetracyanopalladate(II) xhydrate in a laboratory setting?

Methodological Answer:
Synthesis typically involves reacting palladium(II) salts (e.g., PdCl₂) with potassium cyanide in aqueous media under controlled pH and temperature. For example, stoichiometric mixing of KCN and PdCl₂ in a 4:1 molar ratio yields K₂[Pd(CN)₄]·xH₂O. Purification via slow evaporation at 4°C facilitates crystallization, while vacuum drying ensures removal of excess water . Hydration state (x) is confirmed by thermogravimetric analysis (TGA) .

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Determines crystal structure, including Pd-CN bond lengths and coordination geometry .
  • FT-IR Spectroscopy: Identifies cyanide stretching vibrations (~2100 cm⁻¹) and water O-H bonds (~3400 cm⁻¹) .
  • Elemental Analysis: Validates stoichiometry using inductively coupled plasma mass spectrometry (ICP-MS) for Pd/K ratios .

Advanced: How does the coordination geometry of the [Pd(CN)₄]²⁻ anion influence its catalytic activity in organic transformations?

Methodological Answer:
The square-planar geometry of [Pd(CN)₄]²⁻ enables ligand substitution reactions, critical for catalytic cycles in nitrile hydration and cross-coupling. Computational studies (DFT) show that π-backbonding from Pd to CN⁻ ligands stabilizes transition states, enhancing selectivity. Experimental optimization involves adjusting solvent polarity (e.g., aqueous DMF) to modulate ligand exchange rates .

Advanced: What strategies mitigate inconsistencies in reported stability data under varying environmental conditions?

Methodological Answer:
Discrepancies arise from hydration state (x) and exposure to humidity. To resolve:

  • Controlled Storage: Use argon-filled desiccators to prevent hygroscopic degradation .
  • Replicate Conditions: Compare TGA data across studies to standardize humidity levels during experiments .
  • Monitor Decomposition: Track CN⁻ release via UV-Vis spectroscopy in acidic conditions (pH < 3) .

Basic: What precautions are necessary to handle the hygroscopic nature of this compound during storage?

Methodological Answer:

  • Storage: Seal in glass vials with PTFE-lined caps under inert gas (argon) .
  • Handling: Use gloveboxes with <5% relative humidity to prevent unintended hydration .
  • Safety: Employ P100 respirators and nitrile gloves to avoid inhalation/contact with CN⁻ degradation products .

Advanced: How can computational modeling complement experimental studies of its electronic properties?

Methodological Answer:
Density functional theory (DFT) predicts HOMO-LUMO gaps and charge distribution, guiding catalyst design. For example, Mulliken population analysis reveals electron density shifts in [Pd(CN)₄]²⁻ during nitrile hydration. Validate models using X-ray photoelectron spectroscopy (XPS) for Pd oxidation states .

Basic: What analytical methods determine the hydration state (x) in this compound?

Methodological Answer:

  • TGA: Measures mass loss between 25–150°C to quantify H₂O content .
  • Karl Fischer Titration: Directly quantifies water in dissolved samples .
  • Single-Crystal XRD: Resolves H₂O positions in the lattice .

Advanced: How can contradictions between theoretical predictions and observed reactivity be resolved?

Methodological Answer:

  • Mechanistic Probes: Use isotopic labeling (¹⁵N-CN) to track ligand exchange pathways .
  • In Situ Spectroscopy: Raman or NMR monitors real-time intermediate formation during catalysis .
  • Benchmarking: Compare turnover frequencies (TOF) across Pd(II) cyanide analogs to isolate geometric effects .

Basic: How should researchers address conflicting toxicity data in safety guidelines?

Methodological Answer:

  • Risk Assessment: Cross-reference SDS from multiple sources (e.g., OSHA HCS vs. EU CLP) .
  • Exposure Limits: Adhere to the lowest reported thresholds (e.g., 0.1 mg/m³ for CN⁻) .
  • Mitigation: Implement fume hoods with >100 ft/min airflow and emergency cyanide antidote kits .

Advanced: What methodologies optimize catalytic efficiency in nitrile hydration reactions?

Methodological Answer:

  • Solvent Engineering: Use mixed H₂O/THF to balance polarity and substrate solubility .
  • Additives: Introduce Lewis acids (e.g., Zn²⁺) to stabilize transition states via cooperative catalysis .
  • Kinetic Profiling: Monitor reaction progress via GC-MS to identify rate-limiting steps and optimize Pd:substrate ratios .

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